N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(2,3-Dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by two aromatic substituents: a 2,3-dimethylphenyl group at the N1 position and a 2-methoxyphenethyl group at the N2 position. The compound’s structural features—such as the dimethylphenyl moiety and methoxy-substituted phenethyl chain—likely influence its physicochemical properties, metabolic stability, and biological activity compared to analogs.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-7-6-9-16(14(13)2)21-19(23)18(22)20-12-11-15-8-4-5-10-17(15)24-3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGQMRPZSHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2,3-dimethylphenylamine with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 2,3-dimethylphenylamine and 2-methoxyphenethylamine in anhydrous dichloromethane.
- Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidation products.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxamides or carboxylic acids.
- Reduction may produce amines or alcohols.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s oxalamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Substituents : 2,4-Dimethoxybenzyl (N1), pyridin-2-yl ethyl (N2).
- 16.099) for use in savory foods .
- Metabolism: Rapid elimination in rats but poor bioavailability in some analogs (e.g., related compound No. 2226) .
- Key Difference : The pyridine ring in S336 enhances receptor binding to hTAS1R1/hTAS1R3, whereas the target compound’s 2-methoxyphenethyl group may reduce umami potency but improve lipophilicity .
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)
- Substituents : 2,3-Dimethoxybenzyl (N1), pyridin-2-yl ethyl (N2).
Therapeutic and Enzyme-Targeting Analogues
BNM-III-170 (CD4-mimetic HIV entry inhibitor)
- Substituents: 4-Chloro-3-fluorophenyl (N1), guanidinomethyl-indenyl (N2).
- Activity : Targets the CD4-binding site of HIV, demonstrating antiviral efficacy in preclinical models .
- Key Difference : The target compound lacks the charged guanidine group critical for viral envelope interactions, limiting its antiviral utility .
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
- Substituents : 3-Chloro-4-fluorophenyl (N1), 4-methoxyphenethyl (N2).
- Activity: Inhibits stearoyl-CoA desaturase (SCD) with IC₅₀ values in the nanomolar range .
- Key Difference : The chloro-fluorophenyl group in Compound 28 enhances enzyme binding, whereas the dimethylphenyl group in the target compound may alter steric interactions with SCD .
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of significant interest due to its potential biological activity and therapeutic applications. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxalamide structure with two distinct aromatic moieties: a 2,3-dimethylphenyl group and a 2-methoxyphenethyl group. Its molecular formula is with a molecular weight of approximately 369.49 g/mol. The unique combination of functional groups suggests diverse reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxalyl chloride intermediate : Reaction of 2,3-dimethylaniline with oxalyl chloride under anhydrous conditions.
- Coupling reaction : The oxalyl chloride intermediate reacts with 2-methoxyphenethylamine to yield the final product.
The overall reaction can be summarized as follows:
The biological activity of this compound is thought to arise from several potential mechanisms:
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Signal Transduction Modulation : The compound might affect signal transduction pathways, leading to changes in gene expression or cellular behavior.
Anticancer Activity
Several studies have investigated the anticancer properties of oxalamides, including this compound. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Antimicrobial Properties
Research indicates that oxalamides exhibit antimicrobial activity against various pathogens. The presence of aromatic rings in this compound may enhance its ability to penetrate bacterial membranes.
Case Studies
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Study on Anticancer Activity : A study demonstrated that related oxalamides showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for further development as anticancer agents.
Compound Name IC50 (µM) Cancer Cell Line N1-(2,3-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide 15 MCF-7 N1-(4-hydroxy-2,6-dimethylphenyl)-N2-(4-methoxyphenyl)oxalamide 10 HeLa -
Antimicrobial Assays : In vitro assays indicated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
